6H,7H-Furo[2,3-d]pyridazin-7-one
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Overview
Description
6H,7H-Furo[2,3-d]pyridazin-7-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridazinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H,7H-Furo[2,3-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with furan-based aldehydes or ketones, followed by cyclization to form the desired fused ring system . The reaction conditions often involve refluxing in solvents such as ethanol or acetic acid, with the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. This involves optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 6H,7H-Furo[2,3-d]pyridazin-7-one undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or pyridazinone rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
6H,7H-Furo[2,3-d]pyridazin-7-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6H,7H-Furo[2,3-d]pyridazin-7-one and its derivatives involves interaction with specific molecular targets and pathways. For instance, certain derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact mechanism depends on the specific structure and functional groups present on the compound .
Comparison with Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazinone core but differ in the substituents and additional ring systems attached.
Furan Derivatives: Compounds with a furan ring that may or may not have additional fused rings or functional groups.
Uniqueness: 6H,7H-Furo[2,3-d]pyridazin-7-one is unique due to its fused ring system, which imparts distinct chemical and biological properties compared to other pyridazinone or furan derivatives . This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and functional materials .
Properties
IUPAC Name |
6H-furo[2,3-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-6-5-4(1-2-10-5)3-7-8-6/h1-3H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDBBQWXMMHRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C=NNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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